3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea
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Description
3-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research into thiazolyl urea derivatives, including compounds similar to "1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea", has shown promising antitumor activities. These compounds are synthesized through reactions involving amino-thiazoles and isocyanatobenzenes, with their structures confirmed by elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008).
Antihyperglycemic Potency
Some derivatives demonstrate antihyperglycemic potency comparable to known agents like pioglitazone and troglitazone, with specific modifications in the aromatic heterocycle leading to the identification of lead compounds for further evaluation (Cantello et al., 1994).
Interaction with Thiazyl Chloride
The interaction of 1,4-diketones with thiazyl chloride (NSCl) forms products like 3,4-dibenzoyl1,2,5-thiadiazole, showcasing the compound's reactivity and potential for creating structurally diverse derivatives (Laaman et al., 2002).
Antimicrobial and Cytotoxicity Studies
Novel derivatives have been synthesized and evaluated for their inhibitory effects as anti-microbial activity and cytotoxicity against various bacterial strains and cancer cell lines, showing promising results in preliminary studies (Shankar et al., 2017).
DNA-Topoisomerase Inhibitory Activity
A series of ureas and thioureas were synthesized and tested for their cytotoxic effects and ability to inhibit DNA topoisomerases, indicating significant antiproliferative actions which highlight their potential in cancer therapy (Esteves-Souza et al., 2006).
Antifilarial Activity
Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has identified compounds with antifilarial activity, suggesting their use in treating diseases caused by filarial worms (Ram et al., 1984).
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)21-19(25)24-20-23-13(10-29-20)18-22-12-6-4-5-7-16(12)30-18/h4-10H,1-3H3,(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXQUHPHVVGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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